Cas no 95970-09-5 (2,5-Dibromo-4-methoxyaniline)

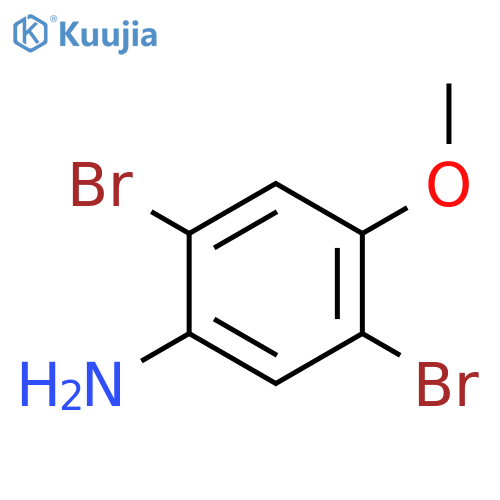

2,5-Dibromo-4-methoxyaniline structure

商品名:2,5-Dibromo-4-methoxyaniline

2,5-Dibromo-4-methoxyaniline 化学的及び物理的性質

名前と識別子

-

- Benzenamine, 2,5-dibromo-4-methoxy-

- 2,5-Dibromo-4-methoxyaniline

- 2,5-dibromo-4-methoxybenzenamine

- 4-Amino-2,5-dibromoanisole

- AKOS015940383

- 95970-09-5

- starbld0018333

-

- インチ: InChI=1S/C7H7Br2NO/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3H,10H2,1H3

- InChIKey: SKNAREUTCQJEOR-UHFFFAOYSA-N

- ほほえんだ: COC1=CC(=C(C=C1Br)N)Br

計算された属性

- せいみつぶんしりょう: 280.88739Da

- どういたいしつりょう: 278.88944Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 134

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

2,5-Dibromo-4-methoxyaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D459433-500mg |

2,5-Dibromo-4-methoxyaniline |

95970-09-5 | 500mg |

$ 65.00 | 2022-06-05 | ||

| Enamine | BBV-40252852-1.0g |

2,5-dibromo-4-methoxyaniline |

95970-09-5 | 95% | 1.0g |

$0.0 | 2022-12-09 | |

| TRC | D459433-2.5g |

2,5-Dibromo-4-methoxyaniline |

95970-09-5 | 2.5g |

$ 185.00 | 2022-06-05 | ||

| TRC | D459433-250mg |

2,5-Dibromo-4-methoxyaniline |

95970-09-5 | 250mg |

$ 50.00 | 2022-06-05 | ||

| Ambeed | A552476-1g |

2,5-Dibromo-4-methoxyaniline |

95970-09-5 | 97% | 1g |

$136.0 | 2024-04-15 | |

| Ambeed | A552476-5g |

2,5-Dibromo-4-methoxyaniline |

95970-09-5 | 97% | 5g |

$484.0 | 2024-04-15 |

2,5-Dibromo-4-methoxyaniline 関連文献

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Ping Tong Food Funct., 2020,11, 628-639

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

95970-09-5 (2,5-Dibromo-4-methoxyaniline) 関連製品

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:95970-09-5)2,5-Dibromo-4-methoxyaniline

清らかである:99%

はかる:5g

価格 ($):436.0